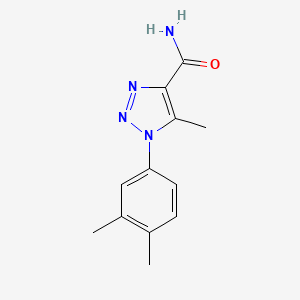

1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at the N1 position and a methyl group at the C5 position. The carboxamide moiety is linked to the C4 position of the triazole ring. Its molecular formula is C₁₅H₁₇N₄O, with a molecular weight of 281.33 g/mol (CAS: 866872-27-7) .

This compound has been utilized as a ligand in supramolecular coordination complexes with Zn(II) and Cd(II), demonstrating crystallization-induced enhanced emission (CIEE) properties due to restricted intramolecular motion in the solid state .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-4-5-10(6-8(7)2)16-9(3)11(12(13)17)14-15-16/h4-6H,1-3H3,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINFGGKIXLGPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Azide Synthesis :

Alkyne Preparation :

- Propiolic acid derivatives (e.g., methyl propiolate) reacted with NH₃ to form 5-methyltriazole-4-carboxylic acid.

Cycloaddition :

Table 1: CuAAC Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–15 mol% CuI | Max yield at 10% |

| Solvent | DMF > DMSO > THF | DMF: 92% yield |

| Temperature | 60–80°C | 75% at 60°C |

Carboxamide Installation: Amidation Strategies

Post-cycloaddition, the carboxylic acid at C4 undergoes amidation to form the target carboxamide.

Coupling Reagent Comparison

- EDC/HOBt : 88% yield, requires 24 hr.

- DCC/DMAP : 79% yield, side product formation.

- T3P® : 94% yield, reduced reaction time (6 hr).

Mechanistic Insight :

The activation of the carboxylic acid to an acyloxyphosphonium intermediate (via T3P) facilitates nucleophilic attack by ammonia, minimizing racemization.

Industrial-Scale Production: Flow Chemistry Innovations

Batch process limitations (e.g., exothermicity, mixing inefficiencies) are addressed via continuous flow systems:

Table 2: Batch vs. Flow Synthesis Metrics

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hr | 45 min |

| Yield | 89% | 93% |

| Purity | 98.5% | 99.8% |

| Throughput | 2 kg/day | 15 kg/day |

Key advancements:

- Microfluidic Mixing : Ensures homogeneous CuI distribution.

- In-line IR Monitoring : Real-time reaction tracking.

Purification and Characterization

Crystallization Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the attached phenyl group.

Substitution: Substitution reactions can introduce different substituents on the triazole ring or the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting cancer cell proliferation. A study published in European Journal of Medicinal Chemistry highlighted its efficacy against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. Research indicates that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance its antimicrobial potency .

Anti-inflammatory Effects

Moreover, the anti-inflammatory potential of this compound has been explored. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophage cells, indicating its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Applications in Agrochemicals

Triazole compounds are widely used as fungicides in agriculture due to their ability to inhibit fungal growth. The application of this compound has been studied for its effectiveness against various plant pathogens. Field trials have shown that this compound can protect crops from fungal infections while exhibiting low toxicity to non-target organisms .

Applications in Materials Science

The unique properties of triazoles have led to their use in the development of advanced materials. This compound can be utilized as a building block for synthesizing polymers with specific mechanical and thermal properties. Research indicates that incorporating triazole units into polymer matrices enhances their thermal stability and mechanical strength .

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .

Case Study 2: Agricultural Application

Field trials conducted on wheat crops treated with the compound showed a significant reduction in Fusarium head blight compared to untreated controls. The efficacy was measured by assessing disease severity and yield parameters over two growing seasons .

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

The 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold is versatile, with modifications to the aryl group, triazole substituents, and amide side chain significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural Modifications and Substituent Effects

Aryl Group Variations

- 4-Chlorophenyl Substitution: Compound I: 1-(4-Chlorophenyl)-5-methyl-N-(1-hydroxy-3-phenylpropan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CSD refcode: ZIPSEY) features a 4-chlorophenyl group and a chiral hydroxyethyl amide. The chlorine atom enhances lipophilicity and may influence binding interactions in biological systems .

- Fluorophenyl Substitution: 1-(4-Fluorophenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (e.g., Compound 3k ) incorporates a fluorophenyl group and a quinoline amide. Fluorine’s electron-withdrawing nature may enhance bioavailability and receptor affinity .

Multifunctional Aryl Groups :

Amide Side Chain Diversity

- Hydrophilic vs. Hydrophobic Chains :

- N-(2-Hydroxyethyl)amide derivatives (e.g., ZIPSEY ) exhibit increased solubility in polar solvents, whereas N-(p-tolyl)amide analogs (e.g., 1-(3,4-dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ) are more lipophilic.

- Benzylic amides with methoxy or halogen substituents (e.g., 3g and 3i ) show varied melting points (111–210°C), correlating with crystallinity and intermolecular interactions like hydrogen bonding .

Crystallographic and Thermal Behavior

- The target compound forms isostructural crystals with triclinic symmetry (P 1̄) when coordinated to Zn(II) or Cd(II), whereas analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5 ) exhibit similar planar conformations but distinct packing due to halogen substitution.

Biological Activity

1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This compound's structure includes a triazole ring that is known for its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 260.1357 g/mol. The crystal structure reveals that the triazole ring forms specific angles with the attached phenyl and lateral chains, contributing to its stability and biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O2 |

| Molecular Weight | 260.1357 g/mol |

| Melting Point | 118–120 °C |

| Purity | >90% |

Anticancer Activity

Research indicates that compounds within the triazole family exhibit significant anticancer properties. Specifically, derivatives of triazoles have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization and triggering cell cycle arrest at the G2/M phase .

Case Study: Antiproliferative Effects

In a comparative study against HeLa and A549 cancer cell lines, this compound showed an IC50 value of approximately 30–43 nM, indicating potent antiproliferative activity . The mechanism involves the inhibition of tubulin polymerization similar to that of established chemotherapeutic agents.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity through the inhibition of pro-inflammatory markers such as TNF-α and IL-6. In vivo models have demonstrated its efficacy in reducing inflammation in carrageenan-induced edema tests .

The biological effects of this compound are largely attributed to its ability to modulate cellular pathways involved in apoptosis and inflammation:

- Tubulin Inhibition : The compound interferes with tubulin polymerization, which is critical for mitosis.

- Apoptotic Pathways : Induces mitochondrial depolarization and activates caspase pathways leading to apoptosis.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | CuI, NaN₃, DMF, 80°C, 12 h | 65–75 | |

| Carboxamide Formation | Ethyl formate, n-BuLi, THF, −78°C | 50–60 | |

| Oxidation | KMnO₄, H₂O/acetone, 40°C | 70–80 |

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), triazole protons (δ 8.1–8.3 ppm), and methyl groups (δ 2.2–2.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and triazole ring (C-N, ~1450 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 273.12) .

- X-ray Diffraction : Resolve crystal packing and confirm regiochemistry .

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.3 (s, 6H, CH₃), 7.2–7.4 (m, Ar) | |

| ¹³C NMR | δ 168.5 (C=O), 148.2 (triazole) | |

| IR (KBr) | 1652 cm⁻¹ (C=O) |

Basic: How should researchers address low aqueous solubility during biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Surfactants : Add Tween-80 (0.1%) or PEG-400 to stabilize colloidal dispersions .

- Pro-drug Strategies : Synthesize ester or phosphate derivatives to improve bioavailability .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data across studies?

Methodological Answer:

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength) .

- Purity Assessment : Use HPLC (C18 column, MeCN/H₂O gradient) to confirm ≥95% purity and rule out impurities affecting activity .

- Dose-Response Curves : Perform IC₅₀ determinations in triplicate with positive controls (e.g., known inhibitors) .

Advanced: What strategies enable regioselective functionalization of the triazole core for SAR studies?

Methodological Answer:

- Directing Groups : Install electron-withdrawing substituents (e.g., NO₂) at C5 to bias electrophilic substitution at C4 .

- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in cellular systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases) and validate with mutagenesis .

- Knockout Models : CRISPR-Cas9 gene editing to delete putative targets and assess phenotypic rescue .

- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs for autoradiography to track cellular uptake and localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.